2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
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Overview
Description
2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE is a complex organic compound that features a quinoline derivative and a nitrophenyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a cyclization reaction involving aniline derivatives and ketones.
Esterification: The quinoline derivative is then esterified with 3-(4-nitrophenyl)acrylic acid under acidic conditions to form the final product. Common reagents for this step include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways, particularly those related to oxidative stress and inflammation.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and cell survival.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine: A related compound with similar structural features but different functional groups.
3,4-Dihydro-2H-1,3-benzoxazines: Compounds with a similar dihydroquinoline core but different substituents.
Uniqueness
2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE is unique due to its combination of a quinoline derivative and a nitrophenyl acrylate moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H18N2O5 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C20H18N2O5/c23-19(21-13-3-5-16-4-1-2-6-18(16)21)14-27-20(24)12-9-15-7-10-17(11-8-15)22(25)26/h1-2,4,6-12H,3,5,13-14H2/b12-9+ |
InChI Key |
IRGBKOMFFMKIJN-FMIVXFBMSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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